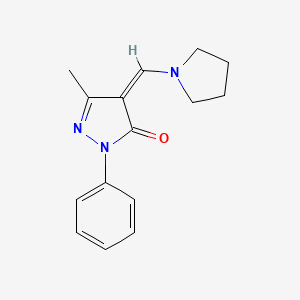

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions may include:

Solvent: Common solvents used are ethanol, methanol, or acetic acid.

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Temperature: The reaction is usually carried out at reflux temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

Purification steps: such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrrolidino groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one has several applications in scientific research, including:

Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Biology: Studying its effects on cellular processes and molecular pathways.

Industry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the pyrrolidino group, which may affect its biological activity.

1-Phenyl-3-methyl-4-(N-morpholino)methylene-2-pyrazolin-5-one: Contains a morpholino group instead of pyrrolidino, leading to different chemical properties.

Uniqueness

3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazoline derivatives.

Biological Activity

3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one is a pyrazoline derivative with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, including a methyl group at the 3-position, a phenyl group at the 1-position, and a pyrrolidinylmethylene moiety. Its molecular formula is C14H16N4O, with a molecular weight of approximately 229.28 g/mol. This article focuses on the biological activities of this compound, particularly its antioxidant, analgesic, and anti-inflammatory properties.

The compound appears as an off-white to yellow powder with a melting point between 126°C and 129°C. Its pKa value of approximately 7.0 indicates that its anionic form is significantly more reactive than its neutral counterpart, influencing its reactivity in various biological contexts.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Research indicates that it effectively inhibits lipid peroxidation in cellular membranes, thereby protecting against oxidative stress. The compound's interaction with other antioxidants, such as ascorbate and α-tocopherol, suggests potential synergistic effects that enhance its protective capabilities.

Analgesic and Anti-inflammatory Properties

The compound has been investigated for its analgesic and anti-inflammatory effects. In various studies, it has demonstrated efficacy in reducing pain and inflammation, making it a candidate for therapeutic applications in pain management. The mechanisms underlying these effects may involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.

In Vitro Studies

Several studies have evaluated the biological activity of pyrazoline derivatives similar to this compound. For example, a study highlighted the antimicrobial activity of several pyrazole derivatives, noting that certain compounds exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 4a | 0.22 | Excellent |

| 5a | 0.25 | Excellent |

| 7b | - | Active |

This table summarizes the minimum inhibitory concentrations (MIC) for selected pyrazole derivatives, indicating their effectiveness against bacterial strains.

Case Studies

In one case study involving cancer cell lines (MCF-7 and MDA-MB-231), derivatives similar to this compound were shown to possess stronger cytotoxic activity than cisplatin. These compounds induced apoptosis through caspase activation pathways and inhibited NF-kB expression, highlighting their potential as anticancer agents .

Properties

CAS No. |

24664-56-0 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

(4Z)-5-methyl-2-phenyl-4-(pyrrolidin-1-ylmethylidene)pyrazol-3-one |

InChI |

InChI=1S/C15H17N3O/c1-12-14(11-17-9-5-6-10-17)15(19)18(16-12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3/b14-11- |

InChI Key |

WHNGAXRFVNWKEE-KAMYIIQDSA-N |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=C\N2CCCC2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=NN(C(=O)C1=CN2CCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.